
Ebastine
Overview
Description
Ebastine (C32H39NO2, molecular weight 469.67 g/mol) is a second-generation antihistamine used to treat allergic conditions such as rhinitis and chronic urticaria . It functions as a selective H1 receptor antagonist, minimizing sedation compared to first-generation antihistamines. This compound undergoes hepatic metabolism to form its active metabolite, hydroxythis compound (C32H39NO3, molecular weight 485.66 g/mol), which contributes to its prolonged therapeutic effect . Pharmacokinetic studies demonstrate its rapid absorption (Tmax ≈ 2.6 hours) and dose-dependent efficacy, with a safety profile validated in clinical trials involving healthy volunteers and elderly populations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ebastine is synthesized using benzophenone as the starting material. The process involves condensation with 4-hydroxy piperidine to obtain 4-diphenyl methoxyl piperidine, which is then condensed with 4-chloro-1-(4-tert-butylphenyl)-1-butanone to yield this compound . This method is cost-effective, easy to operate, and suitable for industrial production .
Industrial Production Methods: In industrial settings, this compound is often prepared in the form of oral liquid preparations. The process involves mixing solubilizers, latent solvents, and pH modifiers, followed by the addition of this compound, sweetening agents, aromatics, and preservatives. The mixture is stirred until all materials are dissolved, and the pH is adjusted to 4-5 .
Chemical Reactions Analysis
Ebastine undergoes various chemical reactions, including:
Substitution: The synthesis of this compound involves substitution reactions, particularly the condensation of benzophenone with 4-hydroxy piperidine.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 3A4 enzyme.
Substitution: Benzophenone, 4-hydroxy piperidine, and 4-chloro-1-(4-tert-butylphenyl)-1-butanone.
Major Products:
Carthis compound: The active metabolite formed through oxidation.
Scientific Research Applications
Allergic Conditions
Ebastine is primarily utilized for managing allergic rhinitis and urticaria. Clinical studies have shown that doses of 10 mg to 20 mg once daily significantly reduce symptoms in patients with SAR and chronic urticaria. For instance, a randomized controlled trial involving 749 patients indicated that this compound 20 mg provided superior symptom relief compared to loratadine and placebo over four weeks .
Table 1: Efficacy of this compound in Allergic Conditions
Condition | Dosage (mg) | Duration (weeks) | Efficacy Outcome |
---|---|---|---|
Seasonal Allergic Rhinitis | 10-20 | 2-4 | Significant symptom reduction |
Chronic Idiopathic Urticaria | 10 | 12 | Improvement in symptoms |
Immunological Effects
Recent studies suggest that this compound may enhance immune responses in patients with allergies. It has been shown to increase interferon-gamma production by peripheral blood mononuclear cells when stimulated by allergens, which correlates with improved allergy symptoms . This immunomodulatory effect highlights its potential role beyond mere symptom relief.
Oncology
Recent research has identified this compound as a potential anticancer agent. A study demonstrated that this compound inhibits the growth of cancer cells by targeting the oncoprotein EZH2, which plays a critical role in tumor progression and metastasis. At concentrations below 10 μmol/L, this compound was found to downregulate EZH2 protein levels and impair cancer cell invasiveness .
Table 2: Anticancer Activity of this compound
Cancer Type | Mechanism of Action | Concentration (μmol/L) | Outcome |
---|---|---|---|
Triple-Negative Breast Cancer | EZH2 inhibition | <10 | Reduced tumor growth |
Castration-Resistant Prostate Cancer | EZH2 inhibition | <10 | Enhanced progression-free survival |
Pharmacological Profile
This compound is characterized by its long duration of action and favorable safety profile. Unlike first-generation antihistamines, it exhibits minimal sedation due to its limited penetration across the blood-brain barrier. The active metabolite, carthis compound, contributes to its antihistaminic effects, enhancing its therapeutic efficacy .
Case Studies and Research Findings
Several clinical trials have reinforced this compound's effectiveness:
- A double-blind study involving 652 patients with SAR showed significant reductions in total rhinitis symptom scores when treated with this compound compared to placebo .
- In patients with chronic urticaria, long-term treatment with this compound resulted in sustained symptom control without significant adverse effects .
Mechanism of Action
Ebastine is a long-acting, non-sedating antihistamine that selectively binds to histamine H1 receptors, inhibiting the effects of histamines . It is metabolized into its active form, carthis compound, which exerts antihistaminic and antiallergic effects by blocking H1 receptors . This prevents histamine-induced bronchoconstriction and other allergic reactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds and Metabolites
Hydroxyebastine (Active Metabolite)
Hydroxythis compound (CAS 210686-41-2) is the primary active metabolite of this compound, formed via cytochrome P450-mediated oxidation. Key comparisons include:
- Pharmacological Activity : Hydroxythis compound retains H1 receptor antagonism but exhibits a longer half-life (~23 hours) compared to this compound (~15 hours), contributing to sustained efficacy .
- Safety : Both compounds show minimal cardiac effects (e.g., QTc prolongation) at therapeutic doses, though hydroxythis compound’s accumulation in renal impairment requires dosage adjustments .
This compound-Related Impurities and Degradation Products
Pharmaceutical impurities, such as those identified in this compound synthesis, highlight structural and functional differences:
Key Findings :
- Impurities like Compound F (N-oxide form) exhibit reduced H1 receptor binding due to steric hindrance, underscoring the importance of the diphenylmethoxy-piperidine moiety for activity .
- Compound D’s lack of the diphenylmethoxy group correlates with negligible antihistamine efficacy, emphasizing this group’s role in target interaction .
Comparison with Cocrystal Formulations
This compound-Benzamide Cocrystal
A 2023 study designed this compound-benzamide cocrystals to address this compound’s poor aqueous solubility (intrinsic solubility = 0.012 mg/mL) . Key outcomes:
- Solubility Enhancement : Cocrystals improved solubility by 3.5-fold (0.042 mg/mL) via hydrogen bonding between this compound’s carbonyl group and benzamide’s amine .
- Dissolution Rate : Cocrystals achieved 85% drug release within 60 minutes (vs. 45% for pure this compound) in simulated gastric fluid .
- Stability : Raman spectroscopy confirmed cocrystal stability under accelerated storage conditions (40°C/75% RH for 6 months) .
Comparison with Other Antihistamines :
- Loratadine : Solubility = 0.01 mg/mL; requires micronization for bioavailability. This compound’s cocrystal approach offers a superior solubility profile .
- Fexofenadine : High solubility (1.2 mg/mL) but shorter half-life (~14 hours). This compound’s active metabolite provides longer duration despite lower solubility .
Biological Activity
Ebastine is a second-generation antihistamine primarily used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Beyond its antihistaminic properties, recent studies have revealed its potential in cancer treatment, particularly through mechanisms involving autophagy and antiangiogenic activity. This article explores the biological activity of this compound, including its pharmacological effects, clinical efficacy, and emerging research findings.
Pharmacological Profile
This compound is characterized by its selective antagonism of the histamine H1 receptor, which mediates its antihistaminic effects without significant sedative properties. It undergoes metabolism to form carthis compound, an active metabolite that exhibits enhanced potency. Key pharmacological features include:
- Rapid Absorption : this compound has a fast onset of action due to its quick absorption in the gastrointestinal tract.
- Long Duration : It has a prolonged effect due to slow elimination, making it suitable for once-daily dosing.
- Minimal Central Nervous System Penetration : This results in fewer sedative side effects compared to first-generation antihistamines .
Allergic Conditions
This compound has been extensively studied for its efficacy in treating allergic rhinitis and urticaria. A summary of clinical findings includes:
- Dosage and Effectiveness : Clinical trials indicate that this compound 10 mg and 20 mg significantly improve symptoms of allergic rhinitis compared to placebo. In one study, this compound 20 mg was found to be superior to loratadine 10 mg in reducing total symptom scores .
- Safety Profile : The incidence of adverse effects associated with this compound is comparable to that of other second-generation antihistamines, with no significant cardiovascular risks reported .
Antitumor Activity
Recent research has identified this compound as a potential anticancer agent, particularly in osteosarcoma. Key findings include:
- Inhibition of EZH2 : this compound has been shown to inhibit the expression of EZH2, a protein implicated in cancer progression. This inhibition leads to reduced cell migration and invasion in various cancer cell lines at concentrations below 10 μmol/L .
- Autophagy Induction : In osteosarcoma cells, this compound promotes autophagy via activation of the AMPK/ULK1 signaling pathway. This mechanism enhances apoptosis and reduces tumor viability .
Antiangiogenic Properties
This compound exhibits notable antiangiogenic effects. Studies demonstrate:
- In Vitro and In Vivo Activity : this compound significantly reduces angiogenesis in both human endothelial cells and chick embryo chorioallantoic membrane assays. These effects are mediated through H1-receptor-dependent pathways .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing Ebastine’s receptor binding affinity and selectivity in vitro?
Answer:
- Use radioligand binding assays (e.g., H1 receptor) with controlled pH and temperature conditions to ensure reproducibility. Include competitive binding studies with histamine and other antihistamines (e.g., cetirizine) to evaluate selectivity .
- Validate results via functional assays (e.g., GTPγS binding) to confirm antagonistic activity. Normalize data to account for inter-assay variability, and report IC50 values with confidence intervals .
Q. How should researchers standardize pharmacokinetic studies for this compound to account for inter-species metabolic differences?
Answer:
- Conduct parallel in vitro metabolism studies using liver microsomes from humans and preclinical models (e.g., rodents). Compare CYP450 isoform-specific activity (e.g., CYP3A4) to identify species-specific metabolic pathways .
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, incorporating parameters like plasma protein binding and tissue distribution .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in allergic rhinitis vs. urticaria be resolved through experimental design?
Answer:
- Design blinded, crossover trials with stratified patient cohorts (e.g., by IgE levels or symptom severity). Use objective biomarkers (e.g., histamine-induced wheal suppression) alongside subjective symptom scores to reduce bias .
- Apply meta-analytical techniques to reconcile disparate clinical trial outcomes, weighting studies by sample size and methodological rigor (e.g., CONSORT adherence) .
Q. What methodologies are optimal for investigating this compound’s off-target effects on cardiac ion channels (e.g., hERG)?
Answer:
- Employ patch-clamp electrophysiology on transfected HEK293 cells expressing hERG channels. Compare this compound’s inhibitory concentration (IC50) against terfenadine (positive control) to assess cardiac risk .
- Integrate computational docking studies to predict binding interactions with hERG pore domains, validated by mutational analysis .
Q. How should researchers address variability in this compound’s metabolite quantification across LC-MS/MS platforms?
Answer:
- Standardize sample preparation (e.g., solid-phase extraction) and use deuterated internal standards (e.g., this compound-d4) to minimize matrix effects .
- Perform cross-laboratory validation with harmonized calibration curves and report limits of detection (LOD) and quantification (LOQ) in peer-reviewed supplementary data .
Q. Methodological & Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s preclinical studies?
Answer:
- Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50/ED50 values. Apply Bayesian hierarchical models to account for inter-animal variability in repeated-measures designs .
- Include sensitivity analyses to test assumptions about baseline response rates and missing data mechanisms .
Q. How can researchers align this compound studies with histamine receptor theory to strengthen mechanistic claims?
Answer:
- Link experimental outcomes to established theoretical frameworks (e.g., G-protein coupled receptor allosteric modulation). Use siRNA knockdown or CRISPR-edited cell lines to isolate H1 receptor-specific effects .
- Cite foundational studies on histamine receptor subtypes (e.g., Hill coefficients for ligand binding) to contextualize novel findings .
Q. Data Management & Reproducibility
Q. What practices ensure transparency in reporting this compound’s synthetic protocols and compound characterization?
Answer:
- Provide detailed synthetic routes (e.g., reaction solvents, temperatures) in supplementary materials. For novel derivatives, include HRMS, 1H/13C NMR, and elemental analysis data .
- Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw spectral data, depositing files in public repositories (e.g., Zenodo) .
Q. How can researchers mitigate batch-to-batch variability in this compound formulations during in vivo studies?
Answer:
- Implement quality control (QC) protocols for drug formulations, including HPLC purity checks and dissolution testing. Document batch numbers and storage conditions in metadata .
- Use randomized block designs to distribute batches across experimental groups, reducing confounding effects .
Q. Emerging Research Frontiers
Q. What integrative omics approaches are suitable for exploring this compound’s long-term effects on immune modulation?
Answer:
- Combine transcriptomics (e.g., RNA-seq of mast cells) with phosphoproteomics to map signaling pathways altered by chronic this compound exposure .
- Validate findings using ex vivo cytokine release assays and correlate with clinical metadata (e.g., patient PBMC profiles) .
Q. How can advanced imaging techniques (e.g., cryo-EM) elucidate this compound’s interactions with lipid membranes or receptor complexes?
Answer:
Properties
IUPAC Name |
4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046472 | |
Record name | Ebastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90729-43-4 | |
Record name | Ebastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90729-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ebastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ebastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ebastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EBASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ebastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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